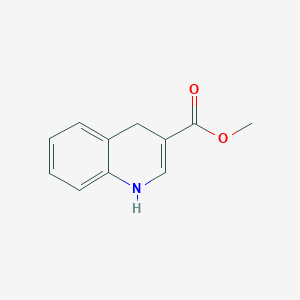

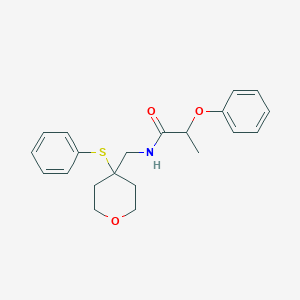

![molecular formula C17H14N2O3S2 B2474558 N-([1,3]二氧杂[4,5-f][1,3]苯并噻唑-6-基)-2-乙基硫代苯甲酰胺 CAS No. 886918-57-6](/img/structure/B2474558.png)

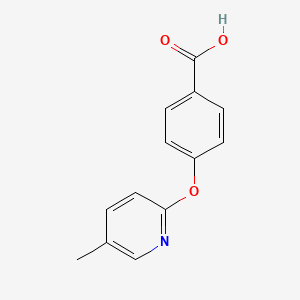

N-([1,3]二氧杂[4,5-f][1,3]苯并噻唑-6-基)-2-乙基硫代苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-ethylsulfanylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential in various applications.

科学研究应用

阿尔茨海默氏病成像

- 阿尔茨海默氏病的 PET 放射性示踪剂:一项研究探索了碳-11 标记的酪蛋白激酶 1 (CK1) 抑制剂的合成,以将其作为 PET 放射性示踪剂在阿尔茨海默氏病成像中潜在应用。这些放射性示踪剂有助于阿尔茨海默氏病进展的早期检测和监测 (Gao, Wang, & Zheng, 2018)。

抗癌活性

- 拓扑异构酶 II 抑制剂:某些苯并噻唑衍生物已显示出对真核 DNA 拓扑异构酶 II 的抑制活性,表明在癌症治疗中具有潜在应用。这些化合物可以作为开发新抗癌药物的基础 (Pınar 等人,2004)。

- 4-噻唑烷酮的合成和抗癌活性:合成了含有苯并噻唑部分的新型 4-噻唑烷酮,并对其抗癌活性进行了评估。其中一些化合物对各种癌细胞系表现出显著活性,突出了它们作为抗癌剂的潜力 (Havrylyuk 等人,2010)。

抗菌和抗氧化特性

- 抗菌和抗氧化活性:研究了含有苯并噻唑部分的新衍生物的抗菌和抗氧化特性。这些发现表明,此类化合物可以进一步开发成具有抗菌和抗氧化活性的药物 (Ahmad 等人,2010)。

电生理活性

- 心脏电生理活性:对 N-取代咪唑基苯甲酰胺的研究证明了它们作为心脏电生理应用中选择性 III 类药物的潜力。这表明它们可用于治疗心律失常 (Morgan 等人,1990)。

聚合物合成

- 芳香族聚酰亚胺:类似于查询化合物的衍生物合成和表征新型芳香族聚酰亚胺突出了在材料科学中的应用,特别是在开发具有高热稳定性和特定物理性质的聚合物方面 (Butt 等人,2005)。

作用机制

Target of Action

The primary target of CCG-310484 is the RhoA transcriptional signaling pathway . This pathway involves the serum response factor (SRF) and its coactivator and oncogene, megakaryoblastic leukemia 1 (MKL1) .

Mode of Action

CCG-310484 acts downstream of Rho, blocking SRE.L-driven transcription stimulated by Gα 12 Q231L, Gα 13 Q226L, RhoA-G14V, and RhoC-G14V .

Biochemical Pathways

The compound affects the Rho/SRF pathway, which plays a crucial role in several cellular processes, including cell adhesion, migration, invasion, extravasation, survival, and proliferation . Inhibition of this pathway could serve as a potential therapeutic strategy for cancer .

Pharmacokinetics

The compound’s potent activity in in vitro cancer cell functional assays suggests it may have favorable pharmacokinetic properties .

Result of Action

CCG-310484 displays activity in several in vitro cancer cell functional assays. It potently inhibits lysophosphatidic acid–induced DNA synthesis in PC-3 prostate cancer cells . It also inhibits the growth of RhoC-overexpressing melanoma lines at nanomolar concentrations . Furthermore, CCG-310484 selectively stimulates apoptosis of the metastasis-prone, RhoC-overexpressing melanoma cell line .

Action Environment

The compound’s selective activity against certain cancer cell lines suggests that its efficacy may be influenced by the cellular environment, including the expression levels of rho .

属性

IUPAC Name |

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-ethylsulfanylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3S2/c1-2-23-14-6-4-3-5-10(14)16(20)19-17-18-11-7-12-13(22-9-21-12)8-15(11)24-17/h3-8H,2,9H2,1H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQINLCSKJKVLMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NC2=NC3=CC4=C(C=C3S2)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-ethylsulfanylbenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-(4-chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2474482.png)

![1-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]methyl]-2-oxopyridine-4-carboxylic acid](/img/structure/B2474487.png)

![2-[(2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)amino]butan-1-ol](/img/structure/B2474491.png)